molecular formula C16H15BrN2O3S B375508 Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 197570-03-9

Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B375508
CAS No.: 197570-03-9
M. Wt: 395.3g/mol
InChI Key: WWNCEURFTHHTLE-UHFFFAOYSA-N
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Description

Ethyl 4-bromophenylacetate is an organic compound with the empirical formula C10H11BrO2 . It’s used as an intermediate for pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate” were not found, similar compounds such as Ethyl 2-bromo-(4-bromophenyl)acetate have been synthesized for the treatment of Cushing’s syndrome, metabolic syndrome, and type 2 diabetes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromophenylacetate, a similar compound, has a molecular weight of 243.097 Da .


Physical and Chemical Properties Analysis

Ethyl 4-bromophenylacetate, a similar compound, is a solid with a melting point of 29-33 °C (lit.) .

Safety and Hazards

Ethyl 4-bromophenylacetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate” are not available, similar compounds are being explored for their potential in the treatment of various diseases .

Properties

IUPAC Name

ethyl 2-[[4-(4-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-2-22-15(21)9-23-16-13(8-18)12(7-14(20)19-16)10-3-5-11(17)6-4-10/h3-6,12H,2,7,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNCEURFTHHTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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